1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

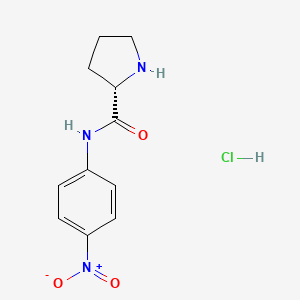

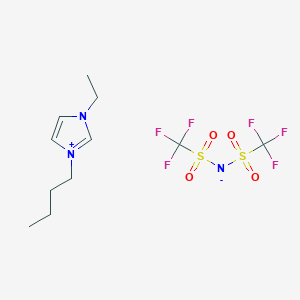

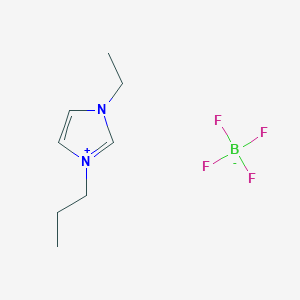

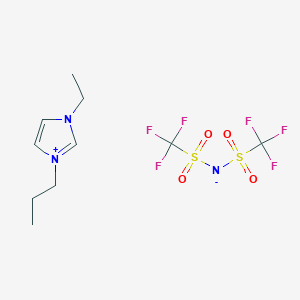

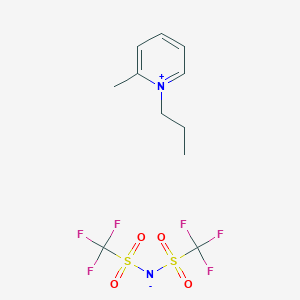

1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a room-temperature ionic liquid .

Synthesis Analysis

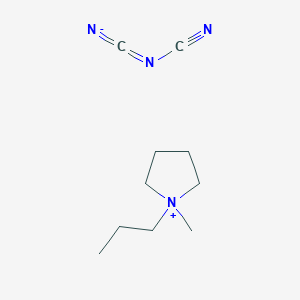

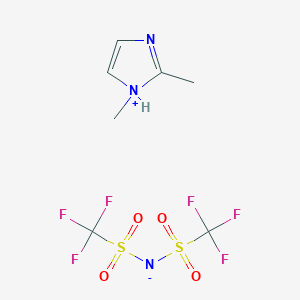

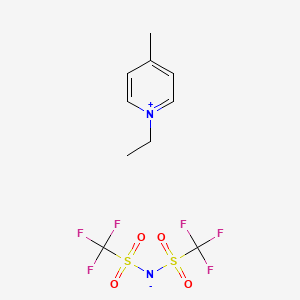

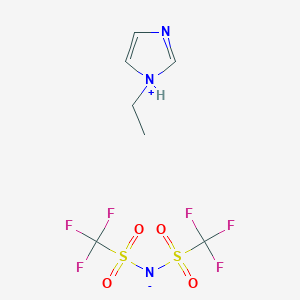

The synthesis of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . The DFT methods were conducted for both gas phase and solution phase .Molecular Structure Analysis

The molecular structure of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . Three energetically similar conformers were obtained for each of the gas phase and solution phase DFT calculations .Chemical Reactions Analysis

The chemical reactions of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been studied using first principles dynamical simulations . These simulations provide accurate insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been investigated. It exhibits both a relatively low viscosity, a high conductivity, a high ionicity, and Li-ion transference number . All these properties make it a good candidate for use as an electrolyte in Li-ion batteries .Aplicaciones Científicas De Investigación

1-EtImBF4 has been used in a variety of scientific research applications. It has been used in the study of ion-exchange chromatography, ion-exchange electrophoresis, and ion-exchange membrane chromatography. It has also been used in the study of ion-exchange membrane electrophoresis and in the study of ion-exchange membrane permeability. Additionally, 1-EtImBF4 has been used in the study of enzyme kinetics and in the study of protein-ligand interactions.

Mecanismo De Acción

Target of Action

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, also known as MFCD18251288, is a type of room temperature ionic liquid (RTIL) . Its primary targets are electroactive species in electrochemical investigations .

Biochemical Pathways

Its use in electrochemical investigations suggests that it may influence pathways involving electroactive species .

Pharmacokinetics

As an ionic liquid, it is known to have low volatility, which may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the facilitation of electrochemical reactions involving electroactive species . This makes it useful in various applications, including the fabrication of lithium-ion batteries .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide . For instance, its low melting point allows it to remain in a liquid state at room temperature, making it suitable for use in various environments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-EtImBF4 has several advantages for use in laboratory experiments. It is highly selective for anions, which makes it ideal for use in ion-exchange chromatography and other anion-exchange processes. Additionally, it is non-toxic and non-irritating, which makes it safe for use in laboratory experiments. The main limitation of 1-EtImBF4 is that it is not as effective at exchanging cations as it is at exchanging anions.

Direcciones Futuras

There are several potential future directions for the use of 1-EtImBF4. One potential direction is the development of new ion-exchange resins with improved selectivity for anions. Additionally, 1-EtImBF4 could be used in the development of new ion-exchange membranes with improved permeability. Additionally, 1-EtImBF4 could be used in the development of new enzyme-linked immunoassay systems. Finally, 1-EtImBF4 could be used in the development of new drug delivery systems.

Métodos De Síntesis

1-EtImBF4 can be synthesized by reacting ethyl-imidazole with bis(trifluoromethylsulfonyl)imide in an aprotic solvent. The reaction between these two components typically results in a 1:1 ratio of the two molecules. The reaction is typically carried out at temperatures between -20°C and 0°C, and the reaction is complete within 1-2 hours.

Safety and Hazards

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXZPFXLZXELHY-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)